2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone
Description
This compound is a heterocyclic derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-methoxyphenyl group at position 6 and a thio-linked 3-nitrophenyl ethanone moiety at position 2.
Properties
IUPAC Name |
2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4S/c1-29-16-7-3-4-13(11-16)17-8-9-19-21-22-20(24(19)23-17)30-12-18(26)14-5-2-6-15(10-14)25(27)28/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBIDFAHWYQKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone is a complex heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular structure of the compound features a triazolo[4,3-b]pyridazine core with a methoxyphenyl group and a nitrophenyl moiety. The thioether linkage enhances its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 365.39 g/mol.
Target Interactions
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- CYP450 Enzymes : The nitrogen atoms within the triazole ring can coordinate with iron in the heme group of cytochrome P450 enzymes, influencing drug metabolism and clearance.
- Kinase Inhibition : Similar derivatives have shown inhibitory activity against c-Met kinase, which plays a crucial role in cancer cell proliferation and survival.
Biological Activities
Research indicates that compounds similar to 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone exhibit a range of biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Some derivatives have been linked to anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Cytotoxicity Evaluation
A study evaluating a series of triazolo-pyridazine derivatives found that certain compounds exhibited moderate to strong cytotoxicity against cancer cell lines. The most effective compound showed significant inhibition of c-Met kinase activity alongside cytotoxic effects, indicating its potential as an anticancer agent .
Antimicrobial Screening
In another study focusing on antimicrobial activity, triazole-fused compounds were screened against various pathogens. The results indicated that specific derivatives demonstrated potent activity against resistant strains of bacteria such as MRSA and Pseudomonas aeruginosa .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility: The triazolo-pyridazine core allows diverse functionalization, as seen in and . The thio-ethanone group in the target compound offers a unique handle for further derivatization .
- Stability Considerations : The nitro group may confer oxidative instability compared to methoxy-substituted analogs, necessitating formulation optimizations for practical applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for this compound, and what key reaction steps ensure structural fidelity?
- The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyridazine core, followed by functionalization with thiol and nitrophenyl groups. Critical steps include:
- Nucleophilic substitution to introduce the thioether linkage (e.g., coupling a thiol-containing intermediate with a halogenated pyridazine precursor under basic conditions) .
- Friedel-Crafts acylation or amide coupling to attach the 3-nitrophenyl ethanone moiety, requiring anhydrous conditions and catalysts like AlCl₃ .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the final product .
Q. Which spectroscopic and analytical methods are essential for structural validation?
- 1H/13C NMR : Confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, nitrophenyl aromatic protons at δ 8.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C₂₀H₁₅N₅O₃S) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
Q. How is preliminary pharmacological activity assessed for this compound?
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) .
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate EC₅₀ values .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side-product formation?
- Reaction condition tuning :
- Temperature control : Lower temperatures (0–5°C) during acylation steps to reduce nitro group decomposition .
- Catalyst selection : Use of Pd(PPh₃)₄ for Suzuki-Miyaura coupling to enhance aryl-thioether formation efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while THF reduces side reactions in nucleophilic substitutions .
- Real-time monitoring : Use HPLC or TLC (silica plates, UV visualization) to track reaction progress and adjust stoichiometry .
Q. How can contradictory biological activity data across studies be resolved?
- Batch variability analysis : Compare purity profiles (HPLC >95%) and confirm absence of residual solvents (GC-MS) that may interfere with assays .
- Target selectivity profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions that explain divergent results .
- Solubility adjustments : Test activity in different media (e.g., DMSO vs. PBS with 0.1% Tween-80) to address formulation-dependent efficacy .
Q. What computational strategies predict the compound’s mechanism of action?
- Molecular dynamics simulations : Analyze stability of ligand-protein complexes (e.g., GROMACS simulations over 100 ns) to identify critical binding residues .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with bioactivity using descriptors like Hammett constants .
- ADMET prediction : Use tools like SwissADME to assess bioavailability, blood-brain barrier penetration, and CYP450 interactions .
Safety and Handling Considerations
- Toxicity mitigation : Wear nitrile gloves, lab coats, and eye protection due to acute oral toxicity (LD₅₀ < 500 mg/kg in rodents) and skin irritation risks .
- Waste disposal : Neutralize nitro-containing byproducts with reducing agents (e.g., Fe/NH₄Cl) before disposal to prevent environmental contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
